

JWH-080: A Technical Guide for Researchers

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Compound of Interest

Compound Name: JWH 080

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An In-depth Whitepaper on the Chemical Structure and Properties of the Synthetic Cannabinoid JWH-080

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-080 is a synthetic cannabinoid of the naphthoylindole family.^[1] Like other compounds in this class, it acts as an agonist at the cannabinoid receptors CB1 and CB2.^[1] Developed by Dr. John W. Huffman and his team, the JWH series of compounds, including JWH-080, were originally synthesized for research purposes to explore the structure-activity relationships of cannabinoid receptor ligands. This document provides a comprehensive technical overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for JWH-080.

Chemical Structure and Identifiers

JWH-080 is chemically known as (1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone. Its structure features a naphthalene ring system linked to an indole core through a ketone carbonyl group, with a butyl chain attached to the indole nitrogen.

Table 1: Chemical Identifiers for JWH-080

Identifier	Value
IUPAC Name	(1-butyl-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone
Chemical Formula	C24H23NO2
Molecular Weight	357.45 g/mol
CAS Number	210179-44-5
SMILES	<chem>CCCCN1C=C(C2=CC=CC=C12)C(=O)C3=CC=C(OC)C4=CC=CC=C34</chem>
InChI Key	PGOAKRPGOLHODL-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of JWH-080 are important for its handling, formulation, and pharmacokinetic profile.

Table 2: Physicochemical Properties of JWH-080

Property	Value
Appearance	Solid
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide

Pharmacological Properties

JWH-080 is a potent synthetic cannabinoid that exhibits high affinity for both the CB1 and CB2 receptors.^[1] Its pharmacological effects are primarily mediated through its agonist activity at these G-protein coupled receptors.

Table 3: Cannabinoid Receptor Binding Affinity of JWH-080

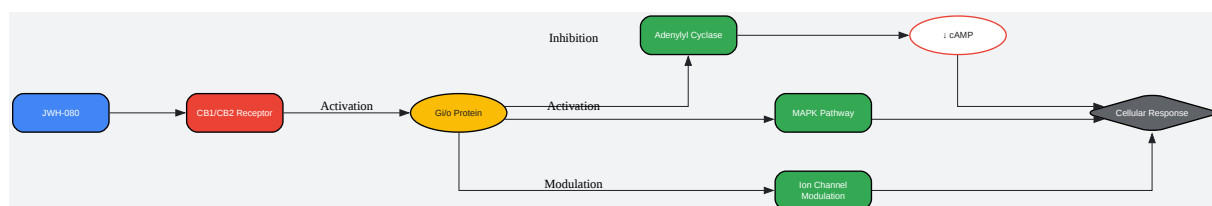
Receptor	Binding Affinity (K _i) [nM]
CB1	8.9 ± 1.8
CB2	2.21 ± 1.30

Data from Huffman et al., 2005.[1]

While specific EC₅₀ and E_{max} values for JWH-080 in functional assays such as GTPγS binding or adenylyl cyclase inhibition are not readily available in the reviewed literature, its high binding affinity suggests it is a potent agonist at both CB1 and CB2 receptors.

Signaling Pathway

Upon binding to CB1 or CB2 receptors, which are primarily coupled to the inhibitory G-protein (G_{i/o}), JWH-080 is expected to initiate a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.



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JWH-080 initiated cannabinoid receptor signaling cascade.

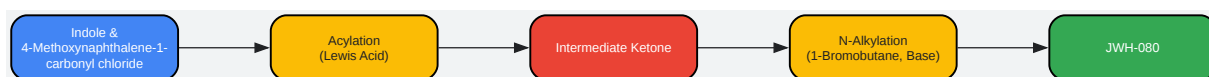
Experimental Protocols

Synthesis of JWH-080

The synthesis of JWH-080 can be achieved through a two-step process common for many naphthoylindoles.

Step 1: Acylation of Indole Indole is first acylated with 4-methoxynaphthalene-1-carbonyl chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like dichloromethane.

Step 2: N-Alkylation The resulting (1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone is then N-alkylated using 1-bromobutane in the presence of a base, such as sodium hydride, in a solvent like dimethylformamide (DMF).



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General synthetic workflow for JWH-080.

Cannabinoid Receptor Binding Assay

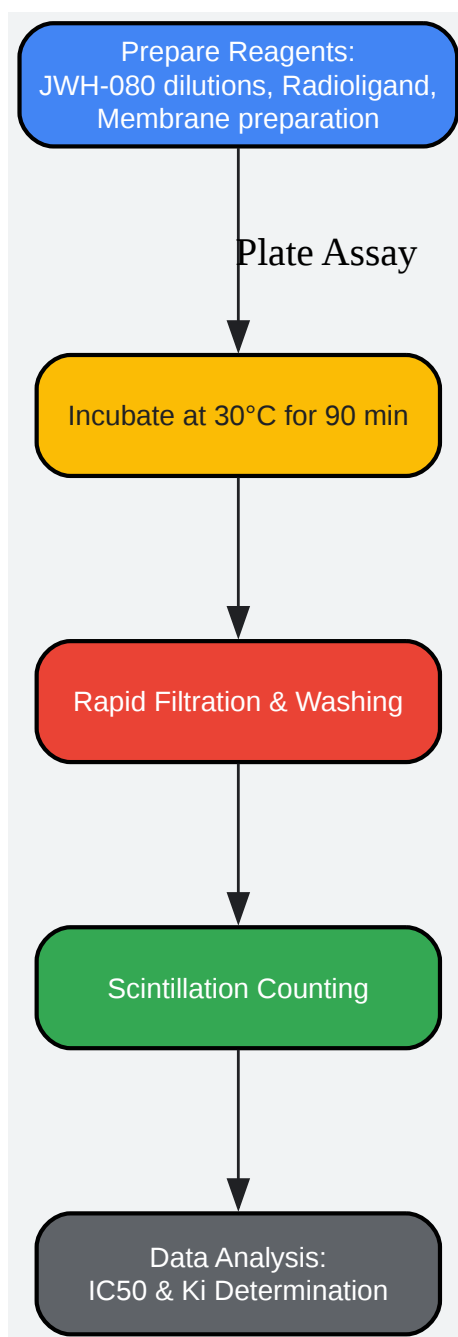
The following is a representative protocol for determining the binding affinity of JWH-080 for CB1 and CB2 receptors using a competitive radioligand binding assay.

Materials:

- Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
- Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
- JWH-080 (test compound).
- WIN 55,212-2 (for non-specific binding determination).
- Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
- Wash buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
- 96-well filter plates (e.g., GF/B filters) pre-soaked in 0.5% polyethyleneimine.
- Scintillation cocktail and liquid scintillation counter.

Procedure:

- Prepare serial dilutions of JWH-080 in binding buffer.
- In a 96-well plate, add in the following order:
 - 50 μ L of binding buffer (for total binding).
 - 50 μ L of 10 μ M WIN 55,212-2 (for non-specific binding).
 - 50 μ L of JWH-080 dilution.
- Add 50 μ L of [3 H]CP-55,940 (final concentration \sim 0.5 nM) to all wells.
- Add 100 μ L of the cell membrane preparation (containing 10-20 μ g of protein) to all wells.
- Incubate the plate at 30°C for 90 minutes with gentle agitation.
- Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the radioactivity in each well using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value of JWH-080 by non-linear regression analysis of the competition curve.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Workflow for a competitive radioligand binding assay.

Conclusion

JWH-080 is a potent naphthoylindole synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. This technical guide provides essential information on its chemical structure, properties, and relevant experimental protocols to aid researchers in their investigations of this

compound. The provided methodologies for synthesis and receptor binding assays offer a foundation for the in vitro characterization of JWH-080 and similar molecules. Further research is warranted to fully elucidate its functional activity and downstream signaling effects.

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References

- 1. Dependence Potential of the Synthetic Cannabinoids JWH-073, JWH-081, and JWH-210: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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